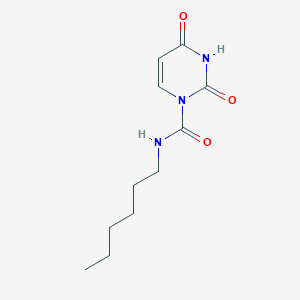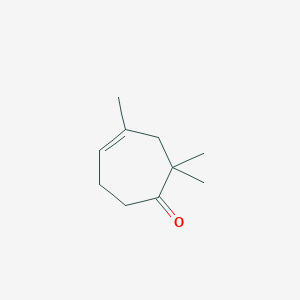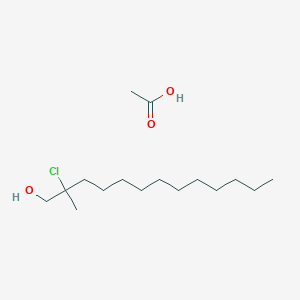![molecular formula C6H10O5 B14490030 (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal CAS No. 64952-23-4](/img/structure/B14490030.png)
(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal is an organic compound with a complex structure that includes hydroxyl, methoxy, and oxoethoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal typically involves multiple steps, starting from simpler organic molecules. One common approach is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy aldehyde. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or carboxylic acid.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with active sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal: shares similarities with other β-hydroxy aldehydes and ketones, such as:
Uniqueness
The unique combination of functional groups in this compound provides distinct reactivity and potential applications compared to its analogs. Its specific stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Propiedades
Número CAS |
64952-23-4 |
|---|---|
Fórmula molecular |
C6H10O5 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal |
InChI |
InChI=1S/C6H10O5/c1-10-6(4-9)11-5(2-7)3-8/h2,4-6,8H,3H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
UWFDDFMHUZHVOC-WDSKDSINSA-N |
SMILES isomérico |
CO[C@H](C=O)O[C@H](CO)C=O |
SMILES canónico |
COC(C=O)OC(CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

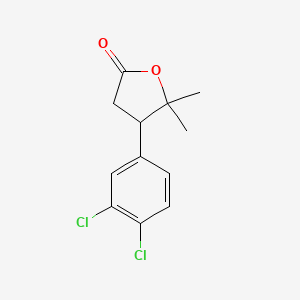
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
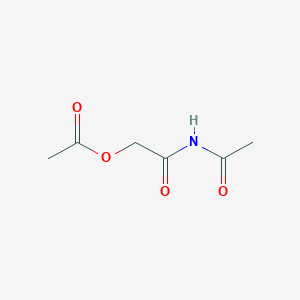
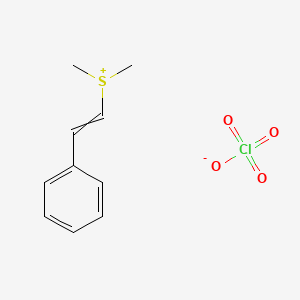
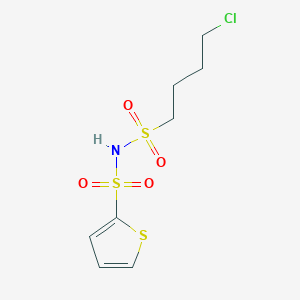
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
